

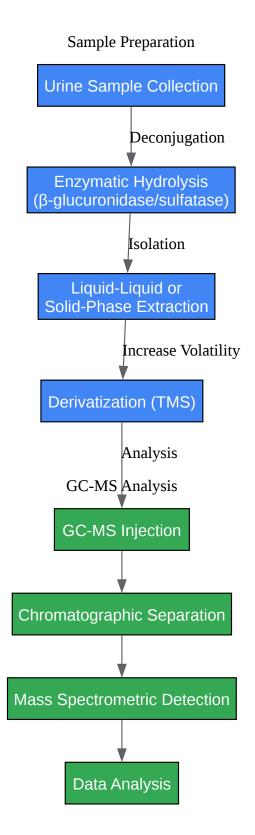
Application Notes: Detection of **YK11** Metabolites by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YK11	
Cat. No.:	B15541520	Get Quote

Introduction

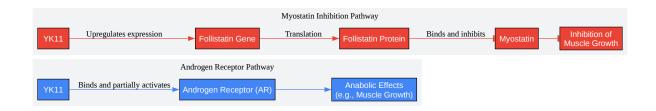
YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) and myostatin inhibitor. Due to its potential for misuse in sports, robust analytical methods for its detection are crucial for anti-doping laboratories. **YK11** is extensively metabolized in the human body, and the parent compound is typically not found in urine samples. Therefore, detection methods must target its urinary metabolites. The two most significant and long-term metabolites identified for **YK11** are 5β -19-nor-pregnane- 3α ,17 β ,20-triol and 5β -19-nor-pregnane- 3α ,17 β -diol-20-one. These metabolites are primarily excreted as glucuronide and sulfate conjugates.


Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of steroid metabolites. However, due to the low volatility and polar nature of these compounds, a multi-step sample preparation procedure including enzymatic hydrolysis, extraction, and chemical derivatization is required prior to GC-MS analysis.

Principle of the Method

This method describes the identification and quantification of the major urinary metabolites of **YK11**. The protocol involves the enzymatic hydrolysis of glucuronidated and sulfated steroid conjugates, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the metabolites from the urine matrix. The extracted metabolites are then derivatized to form trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them suitable for GC-MS analysis. The TMS derivatives are then separated on a gas chromatograph and detected by a mass spectrometer.

Experimental Workflow


Click to download full resolution via product page

Caption: General experimental workflow for the detection of YK11 metabolites.

YK11 Signaling Pathway

YK11 exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor (AR), promoting anabolic effects. Additionally, it significantly increases the expression of follistatin, a potent inhibitor of myostatin. Myostatin is a protein that negatively regulates muscle growth. By inhibiting myostatin, **YK11** further enhances muscle development.

Click to download full resolution via product page

Caption: Dual signaling pathways of YK11.

Detailed Experimental Protocols

Disclaimer: The following protocols are representative models based on established methods for the analysis of similar urinary steroid metabolites. Researchers should validate and optimize these protocols for their specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation and Extraction

- 1. Enzymatic Hydrolysis of Conjugated Metabolites
- To 2 mL of urine in a glass tube, add an internal standard solution.
- Add 1 mL of phosphate buffer (0.2 M, pH 7.0).

- Add 50 μL of β-glucuronidase/arylsulfatase from Helix pomatia.
- Vortex the mixture and incubate at 55°C for 3 hours.
- Allow the sample to cool to room temperature.
- 2. Liquid-Liquid Extraction (LLE)
- Adjust the pH of the hydrolyzed urine to 9.5 with a sodium hydroxide solution.
- Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).
- Vortex vigorously for 5 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a new glass tube.
- Repeat the extraction (steps 2.2-2.5) one more time and combine the organic layers.
- Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.
- 3. Solid-Phase Extraction (SPE) Alternative to LLE
- Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
- Dry the cartridge under vacuum for 10 minutes.
- Elute the metabolites with 3 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization

- 1. Trimethylsilylation (TMS)
- To the dry residue from the extraction step, add 50 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 μL of trimethylchlorosilane (TMCS) as a catalyst.
- Cap the vial tightly and vortex briefly.
- Heat the mixture at 70°C for 30 minutes.
- Cool the vial to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Analysis

- 1. Gas Chromatography Conditions (Representative)
- GC System: Agilent 7890B GC or equivalent
- Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Injector Temperature: 280°C
- Injection Volume: 1 μL (splitless mode)
- Oven Temperature Program:
 - Initial temperature: 150°C, hold for 1 minute
 - Ramp 1: 20°C/min to 240°C
 - Ramp 2: 5°C/min to 310°C, hold for 5 minutes
- 2. Mass Spectrometry Conditions (Representative)
- MS System: Agilent 5977B MSD or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230°C

• Quadrupole Temperature: 150°C

 Acquisition Mode: Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) for targeted analysis.

Quantitative Data

The following table summarizes the expected quantitative data for the TMS-derivatized **YK11** metabolites. Retention times are estimates and will vary depending on the specific GC conditions and column used. The characteristic m/z ions are based on the fragmentation patterns of similar trimethylsilylated steroid structures.

Metabolite Name	Derivatized Form	Estimated Retention Time (min)	Characteristic m/z Ions (TMS Derivative)
5β-19-nor-pregnane- 3α ,17β-diol-20-one	di-TMS	~15.5	448 (M+), 433, 358, 343, 268, 129, 73
5β-19-nor-pregnane- 3α ,17β,20-triol	tri-TMS	~16.2	536 (M+), 521, 446, 431, 356, 129, 73

• To cite this document: BenchChem. [Application Notes: Detection of YK11 Metabolites by Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541520#gas-chromatography-mass-spectrometry-for-yk11-metabolite-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com